3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole
Overview
Description
Scientific Research Applications
Antitubercular and Antifungal Activity
3,5-Dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole derivatives have been synthesized and evaluated for their antitubercular and antifungal activities. Some of these compounds demonstrated significant effectiveness against both tuberculosis and fungal infections (Syed, Ramappa, & Alegaon, 2013).
Vinyl-Addition Polymerization
The compound has been used in vinyl-addition polymerization of norbornene, catalyzed by divalent iron, cobalt, and nickel complexes. This process results in high molecular weight polymers with narrow molecular weight distributions, indicating the potential of this compound in polymer science (Benade et al., 2011).
Oligomerization and Polymerization of Ethylene
The derivatives of this compound have been used in catalyzing the oligomerization and polymerization of ethylene. The products and efficiency of these reactions were found to depend on the co-catalyst and solvent used (Obuah et al., 2014).
Activation of Small Molecules
This compound's palladium complexes have been studied for their ability to activate small molecules. Such studies are crucial in understanding the mechanisms of complex chemical reactions and their applications in various chemical processes (Ojwach, Guzei, & Darkwa, 2009).
Corrosion Inhibition
Studies have shown that compounds like 3,5-dimethyl-1H-pyrazole can effectively inhibit steel corrosion in acidic environments. This property is highly valuable in industrial applications where corrosion resistance is crucial (Bouklah et al., 2005).
Neurotropic Activity
Derivatives of this compound have been synthesized and evaluated for their neurotropic activity. This involves studying their effects on the nervous system, particularly in the context of certain neurological disorders (Dashyan et al., 2022).
Properties
IUPAC Name |
3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-8-6-9(2)13(12-8)7-10-4-3-5-11-10/h6,10-11H,3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPVDZPXJYBWLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCCN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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